4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide
Description
This compound features a benzamide core substituted with a methylsulfanyl group at the 4-position and an (E)-configured phenyldiazenyl moiety attached to the para-aminophenyl ring.
Properties
IUPAC Name |
4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMOBPFSEMJMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101039762 | |
| Record name | Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101039762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898415-23-1 | |
| Record name | Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101039762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenyldiazenyl group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides .
Scientific Research Applications
4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl and phenyldiazenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Key Observations:
- Biological Activity : Heterocyclic substituents (e.g., furan, thiophene in ) enhance anti-LSD1 activity, suggesting that the azo group in the target compound could be modified for similar therapeutic targeting .
- Lipophilicity : Methylsulfanyl and trifluoromethyl groups (–10) improve membrane permeability, critical for antimicrobial or herbicidal applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
